molecular formula C5H5F3O2 B3260052 1,1,1-Trifluoro-4-methoxy-3-butene-2-one CAS No. 326894-81-9

1,1,1-Trifluoro-4-methoxy-3-butene-2-one

Cat. No.: B3260052
CAS No.: 326894-81-9
M. Wt: 154.09 g/mol
InChI Key: CLJVQGUCDLUZJN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methoxy-3-butene-2-one is a chemical compound that is part of the organooxygen and carbonyl compounds . It is used as a building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . It also reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .


Synthesis Analysis

The continuous synthesis method of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one involves continuously introducing a raw material comprising vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor for a reaction to obtain a product system containing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The whole process is rapid, simple, and efficient, greatly increasing the efficiency of the whole synthesis process .


Molecular Structure Analysis

The molecular formula of this compound is C6H7F3O2 . The InChI Key is YKYIFUROKBDHCY-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, 2,2,2-triethoxy 2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene, which on hydrolysis affords a 2-oxo-2-hydroxy-2, 3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .


Physical and Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.406 (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-methoxy-3-butene-2-one involves reactions with various compounds. For instance, it reacts with amino to give the N-protected amino acids, which is useful for peptide synthesis .

Properties

CAS No.

326894-81-9

Molecular Formula

C5H5F3O2

Molecular Weight

154.09 g/mol

IUPAC Name

1,1,1-trifluoro-4-methoxybut-3-en-2-one

InChI

InChI=1S/C5H5F3O2/c1-10-3-2-4(9)5(6,7)8/h2-3H,1H3

InChI Key

CLJVQGUCDLUZJN-UHFFFAOYSA-N

Isomeric SMILES

CO/C=C/C(=O)C(F)(F)F

SMILES

COC=CC(=O)C(F)(F)F

Canonical SMILES

COC=CC(=O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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